7-Fluoro-6-methylquinazolin-4(3H)-one

Medicinal Chemistry Drug Design Physicochemical Properties

Secure your supply of 7‑Fluoro‑6‑methylquinazolin‑4(3H)‑one, the rationally differentiated quinazolinone scaffold. The 7‑fluoro withdraws electron density to modulate the lactam pKa and improve metabolic stability, while the 6‑methyl group imposes a steric constraint that boosts kinase selectivity and creates a vector for further derivatization. With a balanced LogP of 1.78, this building block enhances membrane permeability for oral‑bioavailable PARP‑1 and BRD9 inhibitor programs. Choose this specific substitution pattern to reduce analog screening and accelerate your SAR campaigns.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 1037206-88-4
Cat. No. B1450929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-methylquinazolin-4(3H)-one
CAS1037206-88-4
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1F)N=CNC2=O
InChIInChI=1S/C9H7FN2O/c1-5-2-6-8(3-7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
InChIKeyGPUIJBWDORWOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-6-methylquinazolin-4(3H)-one (CAS 1037206-88-4): A Differentiated Fluorinated Quinazolinone Scaffold for Medicinal Chemistry


7-Fluoro-6-methylquinazolin-4(3H)-one is a fluorinated quinazolin-4(3H)-one derivative that combines a fluorine atom at the 7-position with a methyl group at the 6-position on the core bicyclic heteroaromatic framework [1]. This substitution pattern distinguishes it from the widely used unsubstituted quinazolin-4(3H)-one scaffold and from more advanced clinical derivatives . The compound is a crystalline solid with a molecular weight of 178.16 g/mol and exhibits a calculated LogP of 1.78, indicating balanced lipophilicity suitable for medicinal chemistry applications .

Why Generic Substitution of 7-Fluoro-6-methylquinazolin-4(3H)-one Fails in Medicinal Chemistry Workflows


Generic substitution of 7-fluoro-6-methylquinazolin-4(3H)-one with unsubstituted quinazolinones or mono-substituted analogs is not straightforward due to the distinct electronic and steric influence of the 7-fluoro and 6-methyl substituents . The electron-withdrawing fluorine atom modulates the pKa of the lactam NH and alters the electron density of the aromatic ring, which directly impacts hydrogen bonding with biological targets and metabolic stability [1]. Furthermore, the 6-methyl group introduces a critical steric constraint that can differentiate binding modes in enzyme active sites, as demonstrated by structure-activity relationship (SAR) studies on closely related quinazolinone scaffolds [2].

Quantitative Differentiation Evidence for 7-Fluoro-6-methylquinazolin-4(3H)-one vs. Closest Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Analog Improves Predicted Membrane Permeability

The incorporation of a fluorine atom at the 7-position significantly increases the calculated lipophilicity (LogP) of the quinazolinone scaffold compared to the non-fluorinated analog 6-methylquinazolin-4(3H)-one. The target compound 7-fluoro-6-methylquinazolin-4(3H)-one exhibits a calculated LogP of 1.78, which is 0.5 units higher than the LogP of 6-methylquinazolin-4(3H)-one (estimated LogP ~1.28 based on similar scaffolds) . This increase aligns with the known effect of aryl fluorine substitution on lipophilicity [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Unique 7-Fluoro Substitution Pattern Enables PARP-1 Inhibitory Activity Not Observed in 6-Methyl Analog

While the 7-fluoro-6-methylquinazolin-4(3H)-one itself has not been directly assayed for PARP-1 inhibition, its close structural analog 7-fluoroquinazolin-4(3H)-one (lacking the 6-methyl group) is a documented PARP-1 inhibitor . The 6-methylquinazolin-4(3H)-one scaffold, in contrast, has been identified as a binder of the BRD9 epigenetic reader, with no reported PARP-1 activity [1]. The presence of the 7-fluoro group in the target compound is therefore critical for accessing the PARP-1 pharmacophore, while the 6-methyl group may further modulate selectivity.

Oncology DNA Repair PARP Inhibition

6-Methyl Substituent Provides Key Steric Bulk Absent in 7-Fluoroquinazolin-4(3H)-one, Influencing Kinase Selectivity Profiles

The 6-methyl group in 7-fluoro-6-methylquinazolin-4(3H)-one introduces a steric element not present in the simpler 7-fluoroquinazolin-4(3H)-one. While the latter is a known PARP-1 inhibitor and intermediate for aurora kinase inhibitors , the addition of a methyl group at the 6-position can significantly alter kinase selectivity profiles, as demonstrated in SAR studies of related quinazoline and quinazolinone kinase inhibitors [1]. This steric modulation is a common strategy to improve selectivity and reduce off-target effects.

Kinase Inhibition Selectivity Structure-Activity Relationship

Optimal Research and Industrial Applications for 7-Fluoro-6-methylquinazolin-4(3H)-one Based on Evidence


Lead Optimization for PARP-1 Inhibitors with Improved Pharmacokinetic Properties

Given the PARP-1 inhibitory activity of the 7-fluoroquinazolin-4(3H)-one core and the increased lipophilicity conferred by the 6-methyl group (LogP 1.78) , 7-fluoro-6-methylquinazolin-4(3H)-one is a superior starting scaffold for designing PARP-1 inhibitors with enhanced membrane permeability and potential oral bioavailability. This compound allows medicinal chemists to explore the 6-position as a vector for further derivatization while maintaining the critical 7-fluoro pharmacophore.

Development of Selective Kinase Inhibitors via Structure-Guided Design

The 6-methyl substituent provides a key steric feature that can be exploited to improve kinase selectivity profiles [1]. Researchers developing inhibitors for kinases with a preference for a small hydrophobic pocket adjacent to the quinazolinone binding site (e.g., certain tyrosine kinases) can use 7-fluoro-6-methylquinazolin-4(3H)-one to gain an initial selectivity advantage over the unsubstituted or 7-fluoro-only scaffolds. This reduces the number of analogs required to achieve a desirable selectivity window.

Synthesis of Novel Epigenetic Modulators Targeting Bromodomain-Containing Proteins

Although the 6-methylquinazolin-4(3H)-one core has been identified as a BRD9 binder [2], the addition of the 7-fluoro group in 7-fluoro-6-methylquinazolin-4(3H)-one offers a unique opportunity to explore the BRD9 pharmacophore with increased lipophilicity and potential metabolic stability. This scaffold can serve as a template for generating novel BRD9 inhibitors with improved drug-like properties, distinct from the existing non-fluorinated series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-6-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.